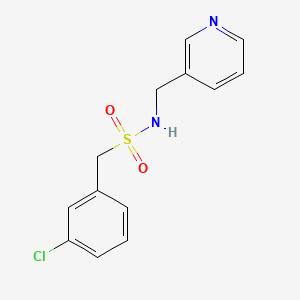
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Vue d'ensemble
Description
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, also known as CPMS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying a range of different biological processes.
Mécanisme D'action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide involves its binding to the extracellular domain of voltage-gated sodium channels. This binding results in a reduction in the ability of the channels to open and allow the influx of sodium ions, which is necessary for the generation of action potentials. This inhibition of sodium channels by 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to be selective for certain types of channels, making it a valuable tool for researchers studying these channels.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of protein-protein interactions. These effects have been studied in a variety of different cell types and organisms, including neurons, muscle cells, and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide in lab experiments is its selectivity for certain types of sodium channels. This allows researchers to study the effects of sodium channel inhibition on specific biological processes, without affecting other channels or processes. However, one limitation of using 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research involving 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide. One area of interest is in the study of the role of sodium channels in neurological disorders, such as epilepsy and chronic pain. 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide could be used to selectively inhibit specific types of sodium channels in these disorders, potentially leading to new treatments. Another area of interest is in the development of new drugs based on the structure of 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, which could have improved selectivity and efficacy. Finally, 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide could be used as a tool for the study of ion channels and other biological processes in a variety of different organisms and cell types.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been used in a variety of scientific research applications, including studies of ion channels, neurotransmitter release, and protein-protein interactions. One of the main areas of research involving 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide is in the study of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. 1-(3-chlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide has been shown to selectively inhibit certain types of sodium channels, making it a valuable tool for researchers studying these channels.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S/c14-13-5-1-3-11(7-13)10-19(17,18)16-9-12-4-2-6-15-8-12/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIQIOWHCDFCPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)-3-ethoxybenzyl]propan-2-amine hydrochloride](/img/structure/B4648447.png)
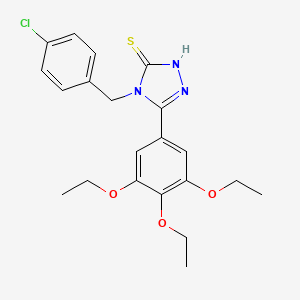

![2-bromo-N-[5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4648484.png)
![2-chloro-N-[2-(4-ethylphenoxy)ethyl]-5-(methylthio)benzamide](/img/structure/B4648485.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4648486.png)
![5-oxo-N-(2-phenoxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4648490.png)
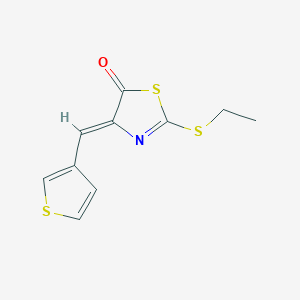
![N-[3-(4-morpholinylsulfonyl)phenyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4648501.png)
![1-[4-(4-chloro-2-methylphenoxy)butanoyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4648508.png)
![2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4648509.png)
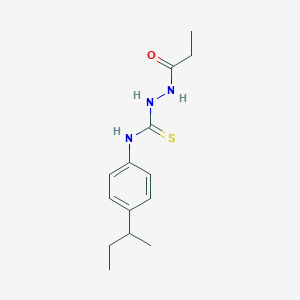
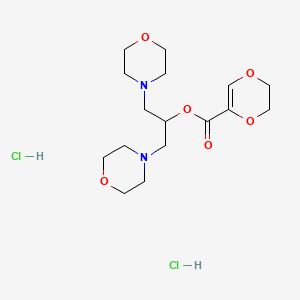
![4-{[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-one](/img/structure/B4648544.png)